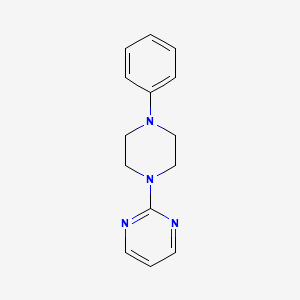

2-(4-Phénylpiperazin-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Phenylpiperazin-1-yl)pyrimidine is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a pyrimidine ring attached to a phenylpiperazine moiety. It is known for its potential therapeutic applications, particularly as an acetylcholinesterase inhibitor, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Applications De Recherche Scientifique

2-(4-Phenylpiperazin-1-yl)pyrimidine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

Medicine: As an acetylcholinesterase inhibitor, it is investigated for its potential in treating neurodegenerative diseases like Alzheimer’s disease.

Mécanisme D'action

Target of Action

The primary target of the compound 2-(4-Phenylpiperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . The compound also exhibits inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine .

Mode of Action

2-(4-Phenylpiperazin-1-yl)pyrimidine interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against AChE, and to a lesser extent, against BuChE . The compound’s mode of action against AChE is a mixed-type inhibition, involving both competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE by 2-(4-Phenylpiperazin-1-yl)pyrimidine affects the cholinergic neurotransmission pathway . This pathway plays a crucial role in learning and memory, and its disruption is associated with cognitive decline in conditions such as Alzheimer’s disease . By inhibiting AChE, the compound increases the level of acetylcholine, a neurotransmitter that enhances cognition functions .

Pharmacokinetics

The compound’s potent inhibitory activity against ache suggests it may have favorable pharmacokinetic properties that allow it to reach its target in the brain .

Result of Action

The molecular and cellular effects of 2-(4-Phenylpiperazin-1-yl)pyrimidine’s action primarily involve the enhancement of cholinergic neurotransmission . By inhibiting AChE, the compound increases the level of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission . This can lead to improved cognitive function, making the compound a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .

Analyse Biochimique

Biochemical Properties

2-(4-Phenylpiperazin-1-yl)pyrimidine has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . It acts as an inhibitor of AChE, potentially affecting the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Cellular Effects

In terms of cellular effects, 2-(4-Phenylpiperazin-1-yl)pyrimidine has been shown to inhibit the growth of HeLa cells, a type of cervical cancer cell .

Molecular Mechanism

The molecular mechanism of 2-(4-Phenylpiperazin-1-yl)pyrimidine involves its interaction with AChE. It has been found to exhibit potent inhibitory activity against AChE, with a mixed-type inhibition mechanism involving both competitive and non-competitive inhibition .

Metabolic Pathways

Given its interaction with AChE, it may influence cholinergic neurotransmission .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazin-1-yl)pyrimidine typically involves the reaction of 4-phenylpiperazine with a suitable pyrimidine derivative. One common method includes the use of pyrimidine-5-carboxamide as a starting material. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetonitrile (CH₃CN) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the pyrimidine ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(4-Phenylpiperazin-1-yl)pyrimidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Phenylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.

Common Reagents and Conditions

Oxidation: H₂O₂, KMnO₄; typically carried out in aqueous or organic solvents under controlled temperature.

Reduction: NaBH₄, LiAlH₄; usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Comparaison Avec Des Composés Similaires

2-(4-Phenylpiperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:

2-(4-Methylpiperazin-1-yl)pyrimidine: Similar structure but with a methyl group on the piperazine ring. It may exhibit different pharmacological properties due to the presence of the methyl group.

2-(4-Phenylpiperazin-1-yl)benzimidazole: Contains a benzimidazole ring instead of a pyrimidine ring.

The uniqueness of 2-(4-Phenylpiperazin-1-yl)pyrimidine lies in its specific combination of the pyrimidine and phenylpiperazine moieties, which confer distinct pharmacological properties and make it a valuable compound for research and therapeutic applications .

Activité Biologique

2-(4-Phenylpiperazin-1-yl)pyrimidine is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanism as an acetylcholinesterase inhibitor, anticonvulsant properties, and effects on adenosine receptors.

1. Acetylcholinesterase Inhibition

One of the notable biological activities of 2-(4-phenylpiperazin-1-yl)pyrimidine is its role as an acetylcholinesterase inhibitor (AChEI) . AChEIs are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Research Findings

- A study synthesized various derivatives of 2-(4-phenylpiperazin-1-yl)pyrimidine and evaluated their AChE inhibitory activity. The results indicated that certain derivatives exhibited significant inhibition, suggesting potential therapeutic applications in cognitive disorders .

Table 1: AChE Inhibition Data

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 2-(4-Phenylpiperazin-1-yl)pyrimidine | 12.5 | Moderate inhibition |

| Derivative A | 5.0 | High potency |

| Derivative B | 15.0 | Moderate potency |

2. Anticonvulsant Activity

The anticonvulsant properties of 2-(4-phenylpiperazin-1-yl)pyrimidine have been explored through various studies, particularly focusing on its efficacy in animal models.

Case Study: Anticonvulsant Screening

In a study evaluating new derivatives for anticonvulsant activity, several compounds were tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The results indicated that derivatives containing the phenylpiperazine moiety displayed significant protective effects against seizures.

Table 2: Anticonvulsant Activity Results

| Compound | Dose (mg/kg) | MES Protection (%) | scPTZ Protection (%) |

|---|---|---|---|

| 2-(4-Phenylpiperazin-1-yl)pyrimidine | 100 | 70% | 60% |

| Derivative C | 300 | 90% | 80% |

| Derivative D | 100 | 50% | 40% |

3. Adenosine Receptor Modulation

Recent research has highlighted the interaction of 2-(4-phenylpiperazin-1-yl)pyrimidine with adenosine receptors, particularly the A2A subtype. Compounds targeting A2A receptors are being investigated for their potential in treating neurodegenerative disorders and as anti-inflammatory agents.

Research Findings

A series of derivatives were synthesized and tested for their binding affinity to the human A2A receptor. Some compounds exhibited high selectivity and potency, suggesting that modifications to the piperazine structure can enhance receptor interaction.

Table 3: A2A Receptor Binding Affinity

| Compound | Ki (nM) | Selectivity Ratio (A2A/A1) |

|---|---|---|

| Compound E | 55 | >1000 |

| Compound F | 237 | >500 |

Propriétés

IUPAC Name |

2-(4-phenylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c1-2-5-13(6-3-1)17-9-11-18(12-10-17)14-15-7-4-8-16-14/h1-8H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIGMDQROHKZKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.